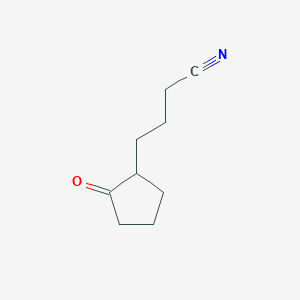
4-(2-Oxocyclopentyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxocyclopentyl)butanenitrile is an organic compound with the molecular formula C9H13NO It is a nitrile derivative of cyclopentanone, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within a cyclopentane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(2-Oxocyclopentyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a suitable nitrile source under controlled conditions. For instance, the reaction of cyclopentanone with cyanogen bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Oxocyclopentyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
4-(2-Oxocyclopentyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxocyclopentyl)butanenitrile involves its interaction with various molecular targets The nitrile group can act as an electrophile, participating in reactions with nucleophiles The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products
Comparación Con Compuestos Similares
2-Oxocyclopentanecarbonitrile: Similar structure but with a different carbon chain length.
Cyclopentanone: Lacks the nitrile group, making it less reactive in certain types of reactions.
Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-(2-Oxocyclopentyl)butanenitrile’s combination of a nitrile and ketone group within a cyclopentane ring makes it unique. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
128893-49-2 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-(2-oxocyclopentyl)butanenitrile |
InChI |
InChI=1S/C9H13NO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-6H2 |
Clave InChI |
CPQVALOVUFCZAE-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CCCC#N |
SMILES canónico |
C1CC(C(=O)C1)CCCC#N |
Sinónimos |
Cyclopentanebutanenitrile, 2-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















